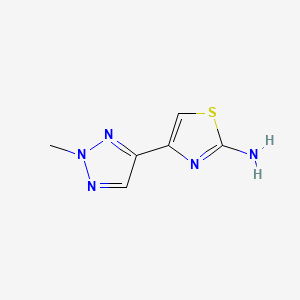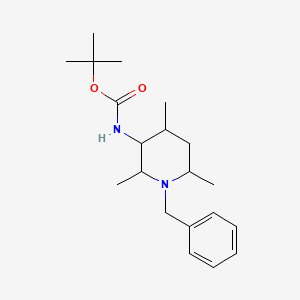
tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a benzyl group, and a piperidine ring with three methyl substituents, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate is used as a protecting group for amines. It can be easily installed and removed, making it valuable in multi-step synthesis processes .
Biology and Medicine: The compound is also utilized in the synthesis of pharmaceuticals and biologically active molecules. Its stability and reactivity make it suitable for the development of drug candidates and intermediates .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, polymers, and specialty chemicals. Its versatility allows for its use in various applications, including as a building block for complex molecules .
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine, protecting it from unwanted reactions during subsequent synthetic steps. The protecting group can then be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate: Another piperidine derivative with a similar structure but different substituents.
Uniqueness: tert-Butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and stability. This makes it particularly useful in certain synthetic applications where other carbamates may not be as effective .
Propriétés
Formule moléculaire |
C20H32N2O2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C20H32N2O2/c1-14-12-15(2)22(13-17-10-8-7-9-11-17)16(3)18(14)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |
Clé InChI |
WJXVFKYBSHGCGK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


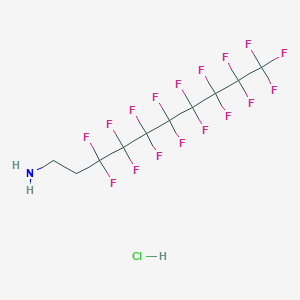
![6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13161094.png)
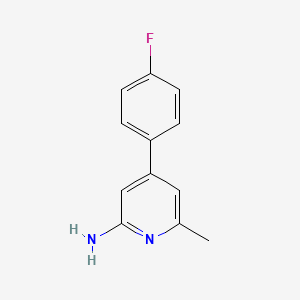
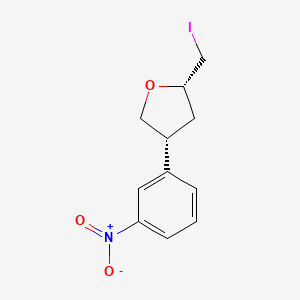
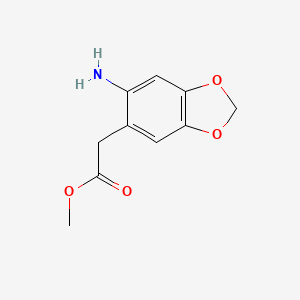
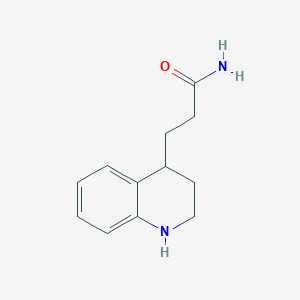
amine](/img/structure/B13161128.png)
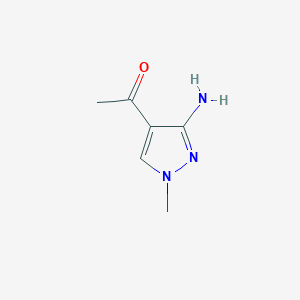
![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
![N-[1-(Aminomethyl)cyclopropyl]butanamide](/img/structure/B13161151.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)
![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)
